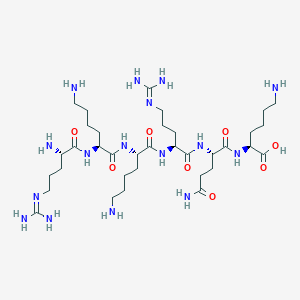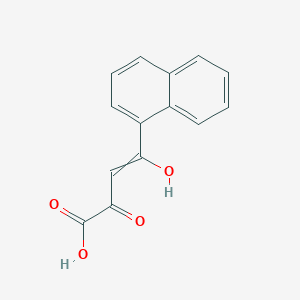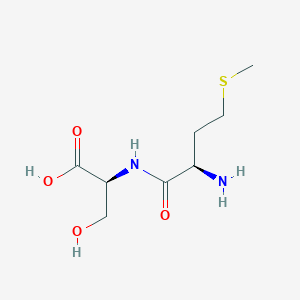![molecular formula C24H28N2O B15159656 4,4'-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylaniline) CAS No. 797783-08-5](/img/structure/B15159656.png)
4,4'-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylaniline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylaniline) is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of methoxy and dimethylaniline groups attached to a central methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylaniline) typically involves the reaction of 4-methoxybenzaldehyde with 2,6-dimethylaniline in the presence of a catalyst. The reaction proceeds via a condensation mechanism, forming the methylene bridge between the aromatic rings. Common catalysts used in this reaction include acids such as hydrochloric acid or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4,4’-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylaniline) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and as a curing agent in polymer chemistry.
Wirkmechanismus
The mechanism of action of 4,4’-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylaniline) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and π-π interactions with these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-Methylenebis(2-ethylbenzenamine)
- 4,4’-Methylenebis(2,6-diethylaniline)
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
4,4’-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylaniline) is unique due to the presence of both methoxy and dimethylaniline groups, which confer specific electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
797783-08-5 |
|---|---|
Molekularformel |
C24H28N2O |
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
4-[(4-amino-3,5-dimethylphenyl)-(4-methoxyphenyl)methyl]-2,6-dimethylaniline |
InChI |
InChI=1S/C24H28N2O/c1-14-10-19(11-15(2)23(14)25)22(18-6-8-21(27-5)9-7-18)20-12-16(3)24(26)17(4)13-20/h6-13,22H,25-26H2,1-5H3 |
InChI-Schlüssel |
QUYSXDHTSYOUGU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1N)C)C(C2=CC=C(C=C2)OC)C3=CC(=C(C(=C3)C)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![10-Ethynyl-7,7-diphenylspiro[4.5]decan-10-ol](/img/structure/B15159650.png)

![(S)-[Rh COD TCFP]BF4](/img/structure/B15159665.png)

![2-[5-(10-Iododecyl)thiophen-2-yl]-5-(5-octylthiophen-2-yl)thiophene](/img/structure/B15159688.png)


